molecular formula C18H20FN3O4 B6562602 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1091061-42-5

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No. B6562602
CAS RN: 1091061-42-5
M. Wt: 361.4 g/mol
InChI Key: LGSITNVZVOJDEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group attached to an oxan-4-yl group, which is further connected to a methyl group and a 5-methyl-1,2-oxazol-3-yl group. The exact 3D structure would require more detailed analysis or experimental data.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a molar refractivity of 91.0±0.3 cm^3, and a polar surface area of 93 Å^2 . It also has several freely rotating bonds, which could influence its behavior in solution .

Scientific Research Applications

Cancer Therapy

Debio 0432, another name for F5329-0432, is a Ubiquitin Specific Protease 1 (USP1) inhibitor at the preclinical stage . This compound has shown promising results as an anti-cancer therapy in multiple preclinical models . USP1 is a deubiquitinase, a member of the deubiquitinating enzyme (DUB) family that plays an important role at the replication fork during DNA replication . Its prominent role in DNA repair, targeting Proliferating Cell Nuclear Antigen (PCNA) that regulates polymerase recruitment in the translesion synthesis (TLS), makes it an emergent target in the DNA damage repair (DDR) field .

DNA Damage Repair

USP1 plays an important role in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on PCNA required for translesion synthesis (TLS) . USP1 is upregulated in BRCA-mutated tumors and contributes to the stabilization of the replication fork during DNA replication . In those tumors, genetic deletion of USP1 is synthetically lethal .

Breast Cancer Treatment

In vivo, Debio 0432 shows antitumor activity in the BRCA mutant breast cancer model MDA-MB-436 . The downstream target Ub-PCNA, selected as a pharmacodynamic marker, is modulated in a dose and plasma exposure-dependent manner .

Lung Cancer Treatment

Debio 0432 has also shown antitumor activity in the BRCA WT NCI-H292 lung cancer model .

Patient Derived Xenograft (PDX) Models

Further in vivo experiments in patient derived xenograft (PDX) models show anti-tumor activity in different cancer types . At active dose, the treatments in all in vivo studies are well tolerated .

IND-Enabling Studies

Debio 0432 is currently undergoing IND-enabling studies and in preparation for entry into clinical development .

Mechanism of Action

Target of Action

The primary target of F5329-0432 is Ubiquitin Specific Protease 1 (USP1) . USP1 is a member of the deubiquitinating enzyme (DUB) family that plays a crucial role in maintaining DNA integrity . It is involved in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on Proliferating Cell Nuclear Antigen (PCNA) required for translesion synthesis (TLS) .

Mode of Action

F5329-0432 acts as a USP1 inhibitor . The molecule is predicted to bind USP1 in an allosteric pocket and is very selective among the 58 members of the DUB family . By inhibiting USP1, F5329-0432 prevents the deubiquitination of key proteins involved in DNA repair pathways, leading to an accumulation of DNA damage and ultimately, tumor cell death .

Biochemical Pathways

The inhibition of USP1 by F5329-0432 affects the DNA Damage Response (DDR) pathway . This pathway is responsible for detecting and repairing damaged DNA to maintain genomic stability. Inhibition of USP1 leads to the accumulation of mono-ubiquitinated PCNA, a key player in the DDR pathway, leading to replication fork destabilization and DNA damage .

Pharmacokinetics

It is known that the compound has potent biochemical activity on usp1

Result of Action

The inhibition of USP1 by F5329-0432 leads to an accumulation of DNA damage, resulting in tumor cell death . This is particularly effective in tumors with underlying defects of DNA repair genes, such as BRCA1 . The compound has shown monotherapy activity in several cell lines, across several tumor types .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-12-10-15(22-26-12)21-17(24)16(23)20-11-18(6-8-25-9-7-18)13-2-4-14(19)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSITNVZVOJDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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